molecular formula C26H24ClN3O3 B281991 4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid

4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid

Numéro de catalogue B281991
Poids moléculaire: 461.9 g/mol
Clé InChI: TVDIZUCLEMLGGL-HKOYGPOVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid, also known as CP-724714, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound belongs to the class of tyrosine kinase inhibitors and has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).

Mécanisme D'action

4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid inhibits the activity of EGFR and HER2 by binding to the ATP-binding site of the receptors, thereby preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of several signaling pathways, including the PI3K/Akt and Ras/Raf/MAPK pathways, ultimately leading to reduced cell proliferation and survival.
Biochemical and Physiological Effects:
4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of 4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid is its specificity for EGFR and HER2, which makes it a potentially useful therapeutic agent for cancers that overexpress these receptors. However, one of the limitations of 4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid is its poor solubility, which can make it difficult to administer in vivo.

Orientations Futures

For research on 4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid include the development of more potent and selective inhibitors of EGFR and HER2, as well as the investigation of its potential therapeutic applications in other types of cancer. Additionally, further studies are needed to determine the optimal dosing and administration of 4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid, as well as its potential toxicity and side effects.

Méthodes De Synthèse

The synthesis of 4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid involves several steps, starting with the reaction between 3-chloroaniline and piperazine in the presence of a base to yield 4-(3-chlorophenyl)-1-piperazinylamine. This intermediate is then reacted with 4-nitrobenzaldehyde to form the corresponding Schiff base, which is subsequently reduced to the corresponding amine using sodium borohydride. The resulting amine is then coupled with 4-oxo-2-phenyl-2-butenoic acid using a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) to yield 4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid.

Applications De Recherche Scientifique

4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of EGFR and HER2, which are overexpressed in many types of cancer, including breast, lung, and colon cancer. Inhibition of these receptors leads to the inhibition of downstream signaling pathways, ultimately leading to reduced cell proliferation and survival.

Propriétés

Formule moléculaire

C26H24ClN3O3

Poids moléculaire

461.9 g/mol

Nom IUPAC

(E)-4-[4-[4-(3-chlorophenyl)piperazin-1-yl]anilino]-4-oxo-2-phenylbut-2-enoic acid

InChI

InChI=1S/C26H24ClN3O3/c27-20-7-4-8-23(17-20)30-15-13-29(14-16-30)22-11-9-21(10-12-22)28-25(31)18-24(26(32)33)19-5-2-1-3-6-19/h1-12,17-18H,13-16H2,(H,28,31)(H,32,33)/b24-18+

Clé InChI

TVDIZUCLEMLGGL-HKOYGPOVSA-N

SMILES isomérique

C1CN(CCN1C2=CC=C(C=C2)NC(=O)/C=C(\C3=CC=CC=C3)/C(=O)O)C4=CC(=CC=C4)Cl

SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C=C(C3=CC=CC=C3)C(=O)O)C4=CC(=CC=C4)Cl

SMILES canonique

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C=C(C3=CC=CC=C3)C(=O)O)C4=CC(=CC=C4)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.